2-Chloro-1-(2-methylpropyl)-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2-methylpropyl)-1H-indole-3-carboxylic acid is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-methylpropyl)-1H-indole-3-carboxylic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Attachment of the Methylpropyl Group: The methylpropyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are commonly employed.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-methylpropyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Amines in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-Chloro-1-(2-methylpropyl)-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-methylpropyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and methylpropyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1H-indole-3-carboxylic acid
- 1-(2-Methylpropyl)-1H-indole-3-carboxylic acid
- 2-Bromo-1-(2-methylpropyl)-1H-indole-3-carboxylic acid
Uniqueness
2-Chloro-1-(2-methylpropyl)-1H-indole-3-carboxylic acid is unique due to the presence of both chloro and methylpropyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored activities.
Properties
CAS No. |
66335-23-7 |
---|---|
Molecular Formula |
C13H14ClNO2 |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
2-chloro-1-(2-methylpropyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C13H14ClNO2/c1-8(2)7-15-10-6-4-3-5-9(10)11(12(15)14)13(16)17/h3-6,8H,7H2,1-2H3,(H,16,17) |
InChI Key |
ZLQFXVHVFWOWBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C(=C1Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.